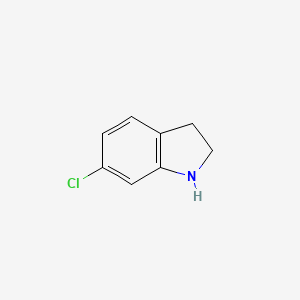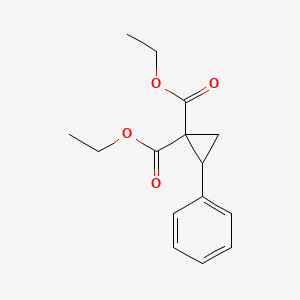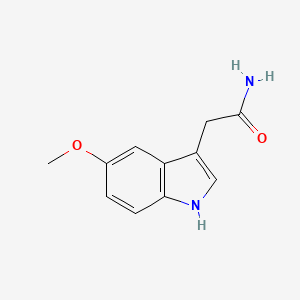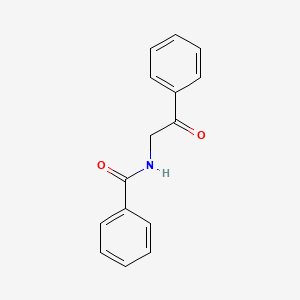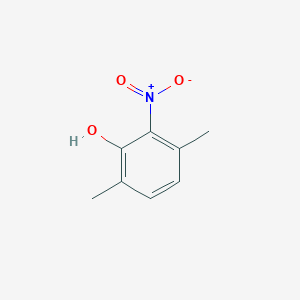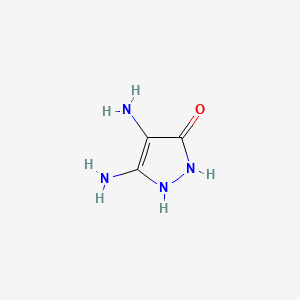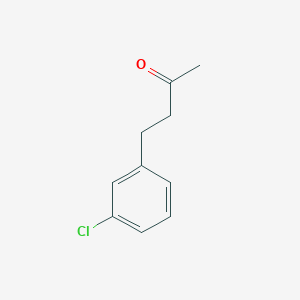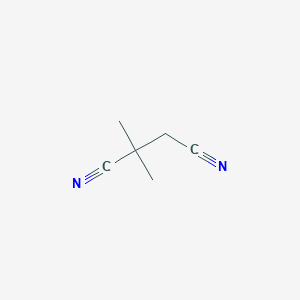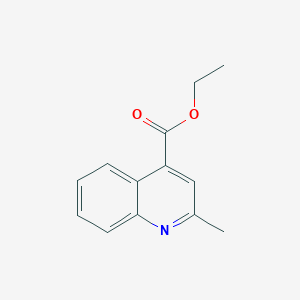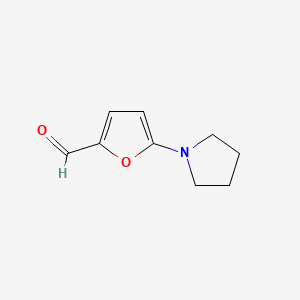
5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(Pyrrolidin-1-yl)furan-2-carbaldehyde” is a chemical compound with the molecular formula C9H11NO2 . It is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This compound is of interest to medicinal chemists due to its potential in the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds like “5-(Pyrrolidin-1-yl)furan-2-carbaldehyde” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of “5-(Pyrrolidin-1-yl)furan-2-carbaldehyde” is characterized by a pyrrolidine ring attached to a furan ring via a methylene bridge . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
One application involves the asymmetric synthesis of 5-(1-hydroxyalkyl)-5-methyl-5H-furan-2-ones using a chiral pyrrolidine, showcasing the compound's reactivity towards aldehydes and acyl chlorides. This methodology allows for the synthesis of enantio-enriched compounds, with potential implications for the development of chirally pure pharmaceuticals and fine chemicals (Hélène Bruyère et al., 2003).
Natural Product Isolation
Sessiline, a nitrogenous compound isolated from the fruits of Acanthopanax sessiliflorus, is structurally related to 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde. This discovery highlights the compound's presence in natural products and its potential for diverse biological activities (Sanghyun Lee et al., 2002).
Molecular Structure Analysis
The molecular structure of N′-[(5-Methylfuran-2-yl)methylene]isonicotinohydrazide, prepared from reactions involving similar compounds, underscores the structural versatility and potential for forming complex molecules with varied biological activities (Li Liu & F. Jian, 2008).
Maillard Reaction Studies
The compound plays a role in the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its desirable flavor. Studies on the formation of chromophores during food-related Maillard reactions from pentoses, hexoses, and disaccharides have revealed compounds structurally related to 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde, offering insights into the complex chemistry of cooking and food science (O. Frank & T. Hofmann, 2000).
Antimicrobial Activity
A study on the synthesis and characterization of novel chitosan Schiff bases based on heterocyclic moieties, including derivatives of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde, demonstrated antimicrobial activity against various bacteria and fungi, highlighting the compound's potential in developing new antimicrobial agents (A. Hamed et al., 2020).
Zukünftige Richtungen
The pyrrolidine ring, a key feature of “5-(Pyrrolidin-1-yl)furan-2-carbaldehyde”, is widely used by medicinal chemists to design new compounds with different biological profiles . Future research may focus on how modifications to the pyrrolidine ring influence the biological activity of these compounds .
Eigenschaften
IUPAC Name |
5-pyrrolidin-1-ylfuran-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-7-8-3-4-9(12-8)10-5-1-2-6-10/h3-4,7H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLGFEAULCWLDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355444 |
Source


|
| Record name | 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrrolidin-1-yl)furan-2-carbaldehyde | |
CAS RN |
84966-28-9 |
Source


|
| Record name | 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(pyrrolidin-1-yl)furan-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

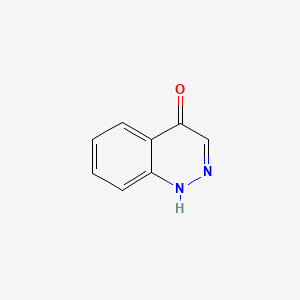
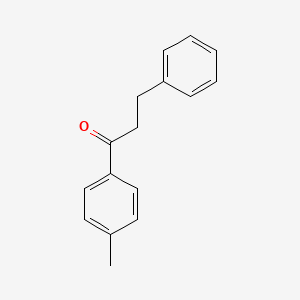
![4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347380.png)
![4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347381.png)
